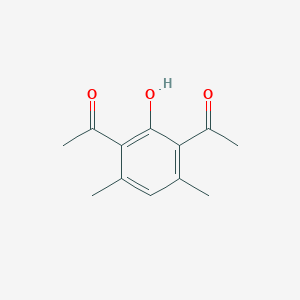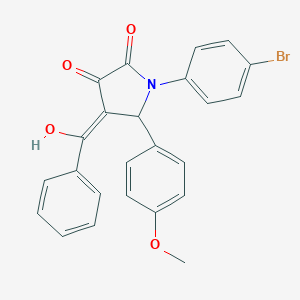
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone, also known as Curcumin, is a natural phenolic compound derived from the rhizomes of Curcuma longa, commonly known as turmeric. It has been used for centuries in traditional medicine and is known for its anti-inflammatory, antioxidant, and anticancer properties. In recent years, it has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of curcumin is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer progression. 1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone also activates various signaling pathways involved in cell survival and apoptosis, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and angiogenesis. It has also been shown to modulate the immune system and improve cognitive function in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone has several advantages for lab experiments, including its low toxicity, high solubility, and availability. However, its poor bioavailability and instability in physiological conditions limit its use in vivo.
Direcciones Futuras
Future research on curcumin should focus on improving its bioavailability and stability in physiological conditions. Additionally, further studies are needed to understand its mechanism of action and potential therapeutic applications in various diseases. The development of curcumin-based drugs with improved pharmacokinetic properties could lead to the development of new and effective treatments for various diseases.
Métodos De Síntesis
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone can be synthesized through various methods, including extraction from turmeric rhizomes, chemical synthesis, and microbial synthesis. The most common method of synthesis involves the extraction of curcuminoids from turmeric using organic solvents such as ethanol or acetone.
Aplicaciones Científicas De Investigación
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, cardiovascular diseases, and diabetes. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the development of new drugs.
Propiedades
Nombre del producto |
1-(3-Acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-(3-acetyl-2-hydroxy-4,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C12H14O3/c1-6-5-7(2)11(9(4)14)12(15)10(6)8(3)13/h5,15H,1-4H3 |
Clave InChI |
FGTWYZVCQHZFQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)C)O)C(=O)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C(=O)C)O)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-{2-(2,5-dimethoxyphenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265608.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)
![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)
![(4E)-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B265613.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)
![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)
![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265631.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265632.png)
![1-[5-(3-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B265634.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)